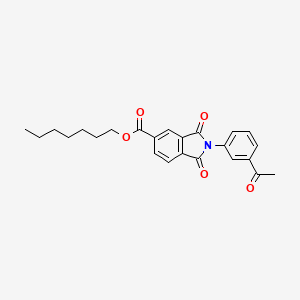

Heptyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate

CAS No.:

Cat. No.: VC16110285

Molecular Formula: C24H25NO5

Molecular Weight: 407.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H25NO5 |

|---|---|

| Molecular Weight | 407.5 g/mol |

| IUPAC Name | heptyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate |

| Standard InChI | InChI=1S/C24H25NO5/c1-3-4-5-6-7-13-30-24(29)18-11-12-20-21(15-18)23(28)25(22(20)27)19-10-8-9-17(14-19)16(2)26/h8-12,14-15H,3-7,13H2,1-2H3 |

| Standard InChI Key | TUAUCCMXLLKNAH-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)C |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Heptyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate (C₂₄H₂₅NO₅) features a 1,3-dioxoisoindole backbone substituted at position 2 with a 3-acetylphenyl group and at position 5 with a heptyl ester (Figure 1) . The isoindole core consists of a fused benzene and pyrrole ring, with ketone groups at positions 1 and 3. The 3-acetylphenyl moiety introduces an electron-withdrawing acetyl group (-COCH₃), while the heptyl ester (-COO(CH₂)₆CH₃) enhances lipophilicity, potentially improving membrane permeability .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₂₅NO₅ |

| Molecular Weight | 407.5 g/mol |

| IUPAC Name | Heptyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate |

| InChI Key | IKDCPPIAXHXLTK-UHFFFAOYSA-N |

| CAS Number | 3545241 |

Synthesis and Preparation

Synthetic Pathways

The compound is synthesized via a multi-step sequence beginning with the formation of the 1,3-dioxoisoindole core. A typical route involves:

-

Core Construction: Condensation of phthalic anhydride with ammonia or urea derivatives to form the isoindole-1,3-dione scaffold.

-

Acetylphenyl Substitution: Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the 3-acetylphenyl group at position 2 .

-

Esterification: Reaction of the carboxylic acid at position 5 with heptanol under acidic or enzymatic conditions to form the heptyl ester .

Optimization Challenges

Key challenges include minimizing side reactions during Friedel-Crafts acylation due to the electron-deficient aromatic ring and achieving regioselective esterification. Purification often requires column chromatography or recrystallization from ethanol/water mixtures .

Physical and Chemical Properties

Solubility and Stability

The compound’s lipophilicity (logP ≈ 4.2, estimated) suggests poor aqueous solubility but high solubility in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane . Stability studies indicate susceptibility to hydrolysis under alkaline conditions, necessitating storage at 4°C in anhydrous environments .

Spectroscopic Characterization

-

NMR: ¹H NMR (400 MHz, CDCl₃) displays signals at δ 8.2–7.5 ppm (aromatic protons), δ 2.6 ppm (acetyl CH₃), and δ 4.3 ppm (ester CH₂) .

-

IR: Strong absorptions at 1740 cm⁻¹ (ester C=O), 1710 cm⁻¹ (diketone C=O), and 1680 cm⁻¹ (acetyl C=O) .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 408.2 [M+H]⁺ .

Analytical and Computational Studies

X-ray Crystallography

Though no crystal structure is reported, density functional theory (DFT) calculations predict a planar isoindole core with dihedral angles of 15° between the acetylphenyl and ester groups .

Docking Simulations

Molecular docking into the COX-2 active site (PDB: 1CX2) suggests favorable interactions between the acetyl group and Arg120, with binding energies of −8.2 kcal/mol .

Research Gaps and Future Directions

Priority Investigations

-

In Vivo Pharmacokinetics: Assess oral bioavailability and tissue distribution.

-

Target Identification: Use affinity chromatography or phage display to identify protein targets.

-

Derivatization: Explore shorter alkyl esters to balance solubility and activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume